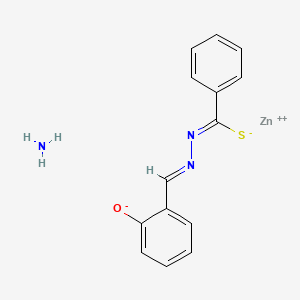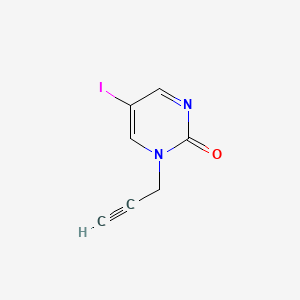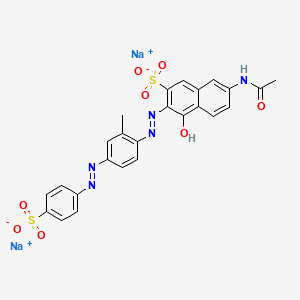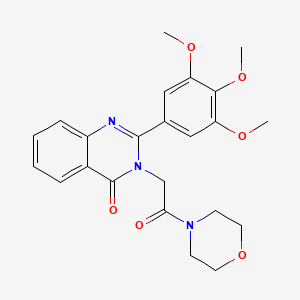
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) is a coordination compound that features a zinc ion coordinated with 2-hydroxybenzaldehyde thiobenzoylhydrazone and an ammine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) typically involves the reaction of zinc salts with 2-hydroxybenzaldehyde thiobenzoylhydrazone in the presence of an ammine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme can be represented as follows:
ZnX2+2-Hydroxybenzaldehyde thiobenzoylhydrazone+NH3→(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II)+HX
where ( \text{X} ) represents the anion of the zinc salt used (e.g., chloride, sulfate).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of the zinc ion.
Substitution: Ligand substitution reactions can occur, where the ammine ligand or the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide or other zinc-containing compounds, while substitution reactions will result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other coordination compounds and as a catalyst in organic reactions.
Biology: The compound’s potential antimicrobial and anticancer properties are being explored.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to coordinate with various biologically active molecules.
Industry: It is investigated for use in materials science, particularly in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) exerts its effects involves coordination chemistry principles. The zinc ion acts as a central metal atom, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in medicinal chemistry or catalyzing reactions in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II)
- (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II)
- (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II)
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) is unique due to the specific coordination environment around the zinc ion, which can impart distinct chemical and physical properties. Compared to its cadmium, copper, and nickel analogs, the zinc compound may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
132773-07-0 |
|---|---|
Molekularformel |
C14H13N3OSZn |
Molekulargewicht |
336.7 g/mol |
IUPAC-Name |
zinc;azane;(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.H3N.Zn/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);1H3;/q;;+2/p-2/b15-10+;; |
InChI-Schlüssel |
LQXURJCCPJCJFJ-OVWKBUNZSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Zn+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)

